molecular formula C12H14BrNO2 B13670842 (S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

(S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13670842
M. Wt: 284.15 g/mol
InChI Key: PALGIEHSDKNKAK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position. The esterification step involves the reaction of the brominated intermediate with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent tetrahydroisoquinoline.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines.

Scientific Research Applications

(S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine and ester groups.

    5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the ester group.

    Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but lacks the bromine atom.

Uniqueness

(S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity. These functional groups allow for selective interactions with molecular targets, making the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

ethyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-5,11,14H,2,6-7H2,1H3/t11-/m0/s1

InChI Key

PALGIEHSDKNKAK-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=CC=C2Br

Origin of Product

United States

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